N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbothioamide moiety attached to a tetrahydroquinoline ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Related compounds have been found to possess various biological activities, suggesting that they may impact a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.
Attachment of the Carbothioamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, alcohols, and substituted chlorophenyl compounds.
Scientific Research Applications
N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide
- N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZUGMVQVBCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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